3-Bromo-5-chlorothiophene-2-sulfonyl chloride

Physical property Handling Storage

3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 175205-72-8) is a heterocyclic sulfonyl chloride featuring a thiophene core simultaneously substituted with bromine at the 3-position and chlorine at the 5-position, in addition to the reactive sulfonyl chloride at the 2-position. With a molecular formula of C4HBrCl2O2S2 and a molecular weight of 295.99 g/mol, this compound serves as a strategic electrophilic building block in medicinal chemistry, most notably as the key intermediate in the synthesis of brinzolamide, a marketed carbonic anhydrase inhibitor for glaucoma treatment.

Molecular Formula C4HBrCl2O2S2
Molecular Weight 296 g/mol
CAS No. 175205-72-8
Cat. No. B060473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chlorothiophene-2-sulfonyl chloride
CAS175205-72-8
Molecular FormulaC4HBrCl2O2S2
Molecular Weight296 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)S(=O)(=O)Cl)Cl
InChIInChI=1S/C4HBrCl2O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H
InChIKeyIJWGXKAPAGXFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 175205-72-8): A Bifunctional Heterocyclic Sulfonyl Chloride Building Block


3-Bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 175205-72-8) is a heterocyclic sulfonyl chloride featuring a thiophene core simultaneously substituted with bromine at the 3-position and chlorine at the 5-position, in addition to the reactive sulfonyl chloride at the 2-position [1]. With a molecular formula of C4HBrCl2O2S2 and a molecular weight of 295.99 g/mol, this compound serves as a strategic electrophilic building block in medicinal chemistry, most notably as the key intermediate in the synthesis of brinzolamide, a marketed carbonic anhydrase inhibitor for glaucoma treatment . The dual halogenation pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated or unsubstituted thiophene sulfonyl chloride analogs .

Why 3-Bromo-5-chlorothiophene-2-sulfonyl chloride Cannot Be Replaced by Generic Thiophene Sulfonyl Chloride Analogs


Thiophene sulfonyl chlorides as a class are reactive electrophiles, but their specific reactivity, product selectivity, and downstream biological activity of derived sulfonamides are exquisitely dependent on the number, position, and nature of ring substituents [1]. The 3-Br/5-Cl pattern is not a random decoration; it is the precise arrangement required for the active pharmaceutical ingredient brinzolamide, where bromine at the 3-position enables subsequent functionalization (e.g., cyclization) while the 5-chloro substituent modulates electronic properties and metabolic stability of the final drug [2]. Simply substituting with 5-chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) or 3-bromothiophene-2-sulfonyl chloride (CAS 170727-02-3) would yield regioisomeric or differently functionalized intermediates that cannot converge to the same final API. Furthermore, kinetic studies on substituted thiophene-2-sulfonyl chlorides demonstrate that each substituent uniquely alters hydrolysis and aminolysis rates, meaning that reaction conditions optimized for the 3-bromo-5-chloro derivative cannot be directly transferred to analogs without re-optimization [3].

Quantitative Differentiation Evidence for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride Against Closest Analogs


Melting Point and Physical Form: Solid vs. Liquid Handling Advantage Over 5-Chlorothiophene-2-sulfonyl chloride

3-Bromo-5-chlorothiophene-2-sulfonyl chloride exhibits a melting point range of 34–36°C, existing as a solid at standard refrigeration temperatures (2–8°C), whereas the mono-chlorinated analog 5-chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) melts at 25–28°C and is often encountered as a low-melting solid or semi-liquid at ambient conditions . The higher melting point of the 3-bromo-5-chloro derivative facilitates more reliable weighing, reduced spill risk, and simpler inventory management for solid-phase dosing in parallel synthesis workflows. In contrast, the unsubstituted thiophene-2-sulfonyl chloride (CAS 16629-19-9) melts at 30–32°C, and 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1) melts at 40–44°C [1].

Physical property Handling Storage

Commercially Available Purity Grades: 95–98% Range and the Practical Implications of the 85% Grade

Multiple suppliers offer 3-Bromo-5-chlorothiophene-2-sulfonyl chloride at purities of 95% (Bidepharm, AKSci), 97% (Chemenu, ChemicalBook), and 98% (CapotChem, ChemScene, MolCore, Leyan) . Notably, the Sigma-Aldrich/Manchester Organics listing carries a purity specification of only 85%, which is significantly lower than the 95–97% standard for comparator compounds such as 5-bromothiophene-2-sulfonyl chloride (typically ≥97%) or 5-chlorothiophene-2-sulfonyl chloride (typically 96–97%) . The lower purity grade available through the major global distributor likely reflects the compound's inherent moisture sensitivity and propensity for hydrolytic degradation during storage, underscoring the importance of sourcing from suppliers with rigorous quality control and fresh inventory.

Purity Quality control Procurement specification

Patent-Cited Use as a Key Intermediate in Brinzolamide: Route-Defining Regiochemical Specificity

EP 2348026 A1 and related patent families explicitly describe the use of 3-bromo-5-chlorothiophene-2-sulfonyl chloride as the critical sulfonylation agent in the synthesis of brinzolamide, with an overall yield of approximately 47% (72% × 80% × 86% × 95%) across four steps where this building block's regiochemistry is essential [1]. In a separate Chinese patent (CN 113354665 A), a more advanced intermediate derived from the same building block was obtained in 86% yield with 98.8% HPLC purity in a single alkylation step, confirming the operational reliability of the 3-Br/5-Cl pattern in kilogram-scale production [2]. Alternative thiophene sulfonyl chlorides—such as 5-chlorothiophene-2-sulfonyl chloride or 3,5-dichlorothiophene-2-sulfonyl chloride—lack the 3-bromo substituent necessary for downstream cyclization, making them non-viable replacements for this specific API route [3].

Pharmaceutical synthesis Brinzolamide Regioselectivity

Biological Activity of Derived Sulfonamides: Potent Bradykinin B1 Receptor Antagonism at Sub-Nanomolar IC50

A sulfonamide derivative prepared from 3-bromo-5-chlorothiophene-2-sulfonyl chloride, namely 2-(1-(3-bromo-5-chlorothiophen-2-ylsulfonyl)-3-oxopiperazin-2-yl)-N-((R)-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CHEMBL1777956), exhibited an IC50 of 0.330 nM against the human bradykinin B1 receptor expressed in CHO cells, as measured by inhibition of agonist-induced calcium efflux [1]. While systematic SAR data comparing different thiophene sulfonamide regioisomers within the same assay are not publicly available, this sub-nanomolar potency places the 3-Br/5-Cl thiophene sulfonamide scaffold among the most potent B1 receptor antagonists reported, providing a strong rationale for its selection in lead optimization programs targeting this GPCR.

Bradykinin B1 receptor GPCR Sulfonamide SAR

Structure–Reactivity Relationship: Electron-Withdrawing Effect of the Dual Halogenation Pattern Modulates Sulfonyl Electrophilicity

Systematic kinetic studies on substituted thiophene-2-sulfonyl chlorides have established that electron-withdrawing substituents (e.g., 5-Cl, 5-NO2, 4-NO2) accelerate hydrolysis rates relative to the unsubstituted parent, and that Hammett σ correlations can predict reactivity trends [1][2]. Although 3-bromo-5-chloro-thiophene-2-sulfonyl chloride was not directly included in these published kinetic series, the additive electron-withdrawing effects of bromine (σm ≈ 0.39) and chlorine (σp ≈ 0.23) at the 3- and 5-positions, respectively, can be reasonably inferred to produce a sulfonyl chloride with electrophilicity intermediate between the mono-chlorinated (5-Cl) and more strongly deactivated analogs (5-NO2). This class-level inference predicts that the title compound will react faster with nucleophiles than the unsubstituted or mono-halogenated derivatives, but with potentially greater selectivity than the highly reactive nitro-substituted congeners [3].

Reactivity Electrophilicity Nucleophilic substitution

Recommended Application Scenarios for 3-Bromo-5-chlorothiophene-2-sulfonyl chloride Based on Quantitative Evidence


GMP API Intermediate Manufacturing for Brinzolamide and Structural Analogs

As established in EP 2348026 A1 and CN 113354665 A, 3-bromo-5-chlorothiophene-2-sulfonyl chloride is the route-defining sulfonylation reagent for brinzolamide synthesis, with demonstrated step yields of 86% at 98.8% purity on hundred-gram scale [1]. CMOs and pharmaceutical manufacturers producing brinzolamide or developing next-generation carbonic anhydrase inhibitors should prioritize this compound; no alternative thiophene sulfonyl chloride can enter the validated synthetic sequence without a complete route redesign. Procurement teams should specify a minimum purity of 95% (preferably 98%) and request batch-specific HPLC and water content certificates to ensure consistent performance .

Focused Library Synthesis for Bradykinin B1 Receptor and GPCR Drug Discovery

The sub-nanomolar IC50 (0.330 nM) achieved by a sulfonamide derived from this building block at the human bradykinin B1 receptor demonstrates the scaffold's potential for high-potency GPCR ligand discovery [1]. Medicinal chemistry teams building focused sulfonamide libraries for bradykinin receptor, carbonic anhydrase, or related targets should select this dual-halogenated building block for its proven ability to yield potent ligands. The solid physical form (mp 34–36°C) further supports accurate solid dispensing in automated parallel synthesis platforms .

Mechanistic Reactivity Studies on Heterocyclic Sulfonyl Electrophiles

Although direct kinetic data for 3-bromo-5-chlorothiophene-2-sulfonyl chloride are absent from the classical literature, its predicted Hammett Σσ of approximately +0.62 places it in a strategically useful reactivity window between mono-chlorinated and nitro-substituted analogs [1]. Physical organic chemists studying nucleophilic substitution at sulfonyl sulfur can use this compound to experimentally validate additive substituent effect models and to probe the reactivity-selectivity balance conferred by dual halogenation, addressing a significant gap in the published structure–reactivity dataset for thiophene sulfonyl chlorides .

Regioselective Synthesis of 2,3,5-Trisubstituted Thiophenes via Sequential Cross-Coupling

The orthogonal reactivity of the bromine (suitable for Pd-catalyzed cross-coupling) and chlorine (more resistant to oxidative addition) substituents on the thiophene core provides a platform for sequential functionalization. Chemists can exploit the 3-bromo group for Suzuki, Sonogashira, or Buchwald–Hartwig couplings while retaining the 5-chloro substituent for subsequent diversification or as a metabolically stable blocking group. The sulfonyl chloride functionality can be derivatized before or after cross-coupling, offering a versatile three-point diversification strategy for the construction of drug-like chemical space [1].

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